1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group at the 1-position, a phenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyrazole ring
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common synthetic route is as follows:
Condensation Reaction: The synthesis begins with the condensation of 3-nitrophenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring. This step often requires heating and may be catalyzed by acids or bases.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position of the pyrazole ring. This can be achieved through various methods, including the use of carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitro group can yield amino derivatives. This can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitrophenyl and phenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-Phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but with different substitution patterns on the pyrazole ring.
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: This compound also has a nitrophenyl and phenyl group but at different positions on the pyrazole ring.
1-(3-Nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylic acid: This compound has the carboxylic acid group at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-5-2-1-3-6-11)18(17-14)12-7-4-8-13(9-12)19(22)23/h1-9,15H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGGDSXHFPMUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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